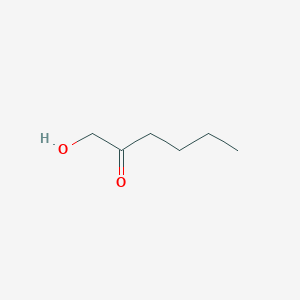
2-(2-Phenylethyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Phenylethyl)thiophene is an organic compound with the molecular formula C12H12S It belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a phenethyl group attached to the second position of the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylethyl)thiophene can be achieved through several methods. One common approach involves the reaction of thiophene with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF). Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where thiophene is coupled with phenethylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process .
化学反应分析
Types of Reactions: 2-(2-Phenylethyl)thiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, alkylated thiophenes.
科学研究应用
2-(2-Phenylethyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a drug precursor.
作用机制
The mechanism of action of 2-(2-Phenylethyl)thiophene involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, leading to changes in cell signaling and function. Its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes. In electronic applications, its unique electronic properties are utilized to enhance the performance of devices such as organic semiconductors and LEDs .
相似化合物的比较
Thiophene: The parent compound of 2-(2-Phenylethyl)thiophene, with a simpler structure.
2-Phenylthiophene: Similar structure but with a phenyl group instead of a phenethyl group.
2-Methylthiophene: Contains a methyl group at the second position of the thiophene ring.
Uniqueness: this compound is unique due to the presence of the phenethyl group, which imparts distinct chemical and physical properties. This structural feature enhances its solubility in organic solvents and its reactivity in various chemical reactions. Additionally, the phenethyl group can influence the compound’s biological activity and electronic properties, making it a valuable compound for diverse applications .
属性
分子式 |
C12H12S |
|---|---|
分子量 |
188.29 g/mol |
IUPAC 名称 |
2-(2-phenylethyl)thiophene |
InChI |
InChI=1S/C12H12S/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-7,10H,8-9H2 |
InChI 键 |
YOUKACFJPBBLKB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCC2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B8668863.png)

![2-Bromo-5-ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B8668867.png)




![3-(6-bromo-pyridin-2-yl)-6-chloro-1-trityl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8668903.png)



![Tert-butyl(4-chloro-2-{[4-(methylsulfonyl)phenyl]ethynyl}phenoxy)acetate](/img/structure/B8668934.png)


